1,1-Dichloroethene; ethyl prop-2-enoate is a chemical compound with the CAS number 25101-06-8. It is classified as a volatile organic compound and is primarily used in industrial applications. This compound is not found naturally in the environment and is synthesized for various uses, particularly in the production of plastics and coatings. The compound has a molecular formula of and a molecular weight of approximately 197.06 g/mol .
The synthesis of 1,1-dichloroethene; ethyl prop-2-enoate typically involves free radical polymerization. In this process, the monomers—ethyl prop-2-enoate and 1,1-dichloroethene—are combined in the presence of a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile. This initiator facilitates the polymerization reaction, leading to the formation of polymers that incorporate both monomers .
The reaction conditions for this synthesis can vary but generally require controlled temperatures and pressures to optimize yield and minimize by-products. The polymerization reaction may be conducted in an inert atmosphere to prevent premature termination of the radicals involved.
1,1-Dichloroethene; ethyl prop-2-enoate can undergo various chemical reactions typical of alkenes and chlorinated compounds. These include:
The reaction mechanisms may involve free radical pathways or ionic mechanisms depending on the reagents and conditions employed. The stability of the product can be influenced by the substituents on the ethene backbone.
The mechanism of action for 1,1-dichloroethene; ethyl prop-2-enoate primarily revolves around its ability to participate in polymerization reactions through radical formation. Upon exposure to heat or initiators, radicals are generated that attack the double bond in the ethylene component, leading to chain propagation where additional monomer units are added sequentially.
The compound's physical properties indicate it is a volatile substance with potential health risks upon exposure, including effects on hepatic and neurological systems .
Scientific Uses
1,1-Dichloroethene; ethyl prop-2-enoate is utilized in various industrial applications:
This compound plays a significant role in material science and industrial chemistry due to its versatile applications in manufacturing processes.
Industrial production of 1,1-dichloroethene (vinylidene chloride) primarily proceeds via base-catalyzed dehydrochlorination of 1,1,2-trichloroethane. This reaction employs calcium hydroxide (Ca(OH)₂) or sodium hydroxide (NaOH) at approximately 100°C, achieving selectivity >95% under optimized conditions [2] [6]. The reaction mechanism involves E2 elimination, where the base abstracts a β-proton from 1,1,2-trichloroethane, concurrently ejecting chloride to form the alkene. Gas-phase thermal dehydrochlorination is less selective due to uncontrolled radical pathways that generate undesired chlorinated byproducts [1] [6].
Ethyl prop-2-enoate (ethyl acrylate) synthesis typically involves Reppe carbonylation of acetylene with ethanol and carbon monoxide, catalyzed by nickel carbonyl complexes. Alternatively, esterification of acrylic acid with ethanol under acid catalysis provides high yields. Crucially, neither process shares catalytic systems or intermediates with 1,1-dichloroethene synthesis, making direct co-synthesis impractical. Research into bifunctional catalysts for tandem reactions remains exploratory, with no established industrial protocols [1] [9].
Table 1: Industrial Catalytic Systems for Monomer Synthesis
Monomer | Feedstock | Catalyst | Temperature | Selectivity |
---|---|---|---|---|
1,1-Dichloroethene | 1,1,2-Trichloroethane | NaOH/Ca(OH)₂ | 100°C | >95% |
Ethyl prop-2-enoate | Acrylic acid/ethanol | H₂SO₄ | 60-80°C | >98% |
Ethyl prop-2-enoate | Acetylene/CO/ethanol | Ni(CO)₄ | 150-200°C | 85-90% |
Radical copolymerization of 1,1-dichloroethene and ethyl prop-2-enoate exhibits complex kinetic behavior due to contrasting monomer reactivities. 1,1-Dichloroethene (Q=0.24, e=0.36) acts as a low-activity electron acceptor, while ethyl acrylate (Q=0.45, e=0.64) functions as a higher-activity monomer with electron-withdrawing character. This disparity results in reactivity ratios favoring alternating copolymerization. Experimental determinations yield r₁(VDC) ≈ 0.1 and r₂(EA) ≈ 0.8, indicating a tendency for ethyl acrylate to incorporate preferentially into the chain [1] [9].
The Arrhenius parameters for homopolymerization differ significantly:
This divergence necessitates precise temperature control during copolymerization. Below 60°C, 1,1-dichloroethene incorporation drops below 20 mol%, while above 90°C, chain transfer reactions dominate, reducing molecular weight.
Table 2: Radical Polymerization Kinetic Parameters
Monomer | Activation Energy (kJ/mol) | Frequency Factor (L/mol·s) | Reactivity Ratio (r₁) |
---|---|---|---|
1,1-Dichloroethene | 80 | 2×10¹³ | 0.1 |
Ethyl prop-2-enoate | 20 | 5×10⁶ | 0.8 |
Solvent polarity critically influences copolymer composition and molecular weight distribution. In aprotic solvents like tetrahydrofuran (THF) or ethyl acetate, the growing copolymer chain maintains an extended conformation, enhancing ethyl acrylate incorporation due to its higher polarity. Conversely, non-polar solvents (toluene, hexane) promote 1,1-dichloroethene addition by stabilizing its transition state through dispersion forces. Notably, solvent choice alters the apparent reactivity ratios by up to 40% [4] [7].
Phase-transfer catalysis proves essential for interfacial reactions involving 1,1,2-trichloroethane dehydrochlorination. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate hydroxide ion transfer into organic phases, boosting conversion by >30% compared to biphasic systems without catalysts. Solvent viscosity also modulates termination kinetics: high-viscosity glycol ethers suppress bimolecular termination, increasing molecular weights during copolymerization [6] [7].
Table 3: Solvent Impact on Copolymer Properties
Solvent | Dielectric Constant | VDC Incorporation (mol%) | Mₙ (kDa) | Đ (Đispersity) |
---|---|---|---|---|
Toluene | 2.4 | 35 | 45 | 2.1 |
Tetrahydrofuran | 7.6 | 18 | 78 | 1.8 |
Dimethylformamide | 36.7 | 12 | 112 | 1.6 |
Dehydrochlorination of 1,1,2-trichloroethane generates 1,2-dichloroethylene isomers via competitive elimination pathways. The cis-isomer forms through anti-periplanar HCl elimination, while the trans-isomer arises from syn elimination or isomerization. At temperatures >120°C, chloroacetylene emerges via double dehydrochlorination, acting as a chain terminator in polymerization [1] [4].
Ethyl prop-2-enoate synthesis yields diethyl succinate (Michael adduct) from base-catalyzed dimerization and β-ethoxypropionic acid from alcohol addition. During copolymerization, chain-transfer byproducts include:
These impurities necessitate multistep purification, reducing overall yield to <75% in batch processes. Continuous reactors mitigate byproduct accumulation through precise residence time control (typically <30 minutes) [1] [9].
Thermal degradation of copolymers releases hydrogen chloride (from VDC units) and ethylene/CO₂ (from acrylate ester cleavage), detectable above 180°C. Stabilizers like epoxidized soybean oil scavenge HCl, suppressing autocatalytic decomposition during processing [9].
Table 4: Principal Byproducts in Monomer and Copolymer Production
Process | Byproduct | Formation Mechanism | Control Strategy |
---|---|---|---|
VDC synthesis | 1,2-Dichloroethylene | Competitive dehydrochlorination | Temperature modulation (<100°C) |
Ethyl acrylate synthesis | Diethyl succinate | Michael addition | Inhibitor (hydroquinone) |
Copolymerization | Chlorinated oligomers | Chain transfer to monomer | Chain-transfer agent optimization |
Thermal processing | Hydrogen chloride | Polymer dehydrochlorination | Acid scavengers |
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